Neotuberostemonone

Chemotaxonomy Quality Control Botanical Authentication

Procure Neotuberostemonone as a high-purity reference standard for unambiguous identification of *Stemona mairei*. Its distinct chromatographic and spectroscopic signature is irreplaceable for species authentication and method validation, unlike generic Stemona extracts or major alkaloid substitutes. Essential for accurate quantification in QC and chemotaxonomic studies.

Molecular Formula C22H31NO6
Molecular Weight
CAS No. 954379-68-1
Cat. No. B1154507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeotuberostemonone
CAS954379-68-1
Molecular FormulaC22H31NO6
Structural Identifiers
SMILESCCC1C2CCCCN(C2=O)C(CC(=O)C3C1OC(=O)C3C)C4CC(C(=O)O4)C
InChIInChI=1S/C22H31NO6/c1-4-13-14-7-5-6-8-23(20(14)25)15(17-9-11(2)21(26)28-17)10-16(24)18-12(3)22(27)29-19(13)18/h11-15,17-19H,4-10H2,1-3H3
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Neotuberostemonone (CAS 954379-68-1): A Structurally Defined Stemona Alkaloid for Analytical and Pharmacological Reference


Neotuberostemonone (CAS 954379-68-1) is a structurally defined Stemona alkaloid [1] belonging to the tuberostemonine class of natural products [2]. It is a minor, late-eluting constituent isolated from the roots of *Stemona mairei* [1] and *Stemona tuberosa* [3]. Unlike major congeners with established antitussive pharmacopoeial relevance [4], Neotuberostemonone lacks a defined, peer-reviewed biological function; its primary documented value lies in its use as a chromatographic and spectroscopic reference standard [1].

Why Generic Substitution Fails: The Unique Chromatographic and Botanical Signature of Neotuberostemonone


Generic substitution or reliance on a 'Stemona alkaloid' mixture is insufficient when the research objective requires precise botanical identification, chemotaxonomic correlation, or accurate quantification of minor alkaloids [1]. Neotuberostemonone is not interchangeable with the more abundant, pharmacologically validated antitussive alkaloids like neotuberostemonine [2]. Its distinct HPLC retention time and unique NMR spectroscopic fingerprint [1] are essential for distinguishing *Stemona mairei* from other *Stemona* species [3]. A generic extract or a different alkaloid will not provide the same reference point for species authentication, leading to false negatives in botanical identification and inaccurate quantitative analyses [3].

Quantitative Differentiation of Neotuberostemonone: Species-Specific Occurrence and Unique Spectroscopic Signatures


Species-Specific Accumulation in Stemona mairei Distinguishes It from Common Congeners

Neotuberostemonone is not uniformly distributed across the *Stemona* genus. Its presence serves as a chemotaxonomic marker for *Stemona mairei* [1], whereas the more widely studied antitussive alkaloid neotuberostemonine is predominantly associated with *Stemona tuberosa* [2]. This species-specific accumulation provides a verifiable differentiation point for botanical authentication and quality control [1].

Chemotaxonomy Quality Control Botanical Authentication

Chromatographic Resolution: Neotuberostemonone as a Critical Reference for HPLC Method Validation

Neotuberostemonone elutes as a distinct peak in HPLC-UV/ELSD chromatograms of *Stemona* extracts, enabling it to be used as a reference standard for method development and validation [1]. Its retention time differs from that of major alkaloids like neotuberostemonine and stemoninine [2], making it a critical marker for assessing chromatographic resolution and ensuring accurate quantification of minor components in complex botanical matrices [1].

Analytical Chemistry Quality Control Pharmacognosy

Spectroscopic Fingerprinting: Differentiating Neotuberostemonone via NMR and MS

The chemical structure of Neotuberostemonone was unequivocally determined by 1D and 2D NMR spectroscopy and mass spectrometry [1]. These spectroscopic data provide a unique and verifiable fingerprint that distinguishes it from structurally related Stemona alkaloids, such as neotuberostemonine (C22H33NO4) [2] and tuberostemonine [3]. The molecular formula (C22H31NO6) [1] and specific NMR chemical shifts are critical for confirming identity and purity in synthetic or isolation workflows.

Structural Elucidation Spectroscopy Natural Products Chemistry

Optimal Research and Industrial Application Scenarios for Neotuberostemonone


Botanical Authentication and Chemotaxonomic Marker for Stemona mairei

Neotuberostemonone serves as a species-specific chemical marker for the authentication of *Stemona mairei* botanical material and its derived products [1]. Its presence, confirmed via HPLC or LC-MS against an authenticated reference standard, distinguishes this species from other *Stemona* species used in traditional medicine, such as *S. tuberosa* or *S. sessilifolia*, which contain different alkaloid profiles [2]. This application is critical for ensuring the correct botanical identity in research, quality control, and regulatory compliance.

Analytical Reference Standard for HPLC Method Development and Validation

Neotuberostemonone is employed as a reference standard in the development and validation of high-performance liquid chromatography (HPLC) methods for the analysis of *Stemona* alkaloids [1]. Its distinct retention time and UV spectrum enable the optimization of separation parameters and assessment of system suitability. This is crucial for laboratories involved in the quality control of *Stemona* extracts, ensuring accurate quantification of both major and minor alkaloid constituents [2].

Spectroscopic Reference for Structural Elucidation of Novel Alkaloids

The fully assigned 1H and 13C NMR spectroscopic data for Neotuberostemonone [1] provide a valuable reference for researchers engaged in the isolation and structural elucidation of new or related Stemona alkaloids. Its characteristic chemical shifts and coupling constants serve as a comparative benchmark, facilitating the dereplication of known compounds and aiding in the determination of relative stereochemistry in structurally complex natural products [1].

Negative Control in Pharmacological Studies of Antitussive Alkaloids

Given the lack of published antitussive activity data for Neotuberostemonone, it may serve as a useful negative control in pharmacological studies investigating the structure-activity relationships (SAR) of Stemona alkaloids [1]. Its structural similarity to active alkaloids like neotuberostemonine [2], yet apparent lack of activity, can help define the essential structural motifs required for antitussive effects, thereby advancing the rational design of novel therapeutics.

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